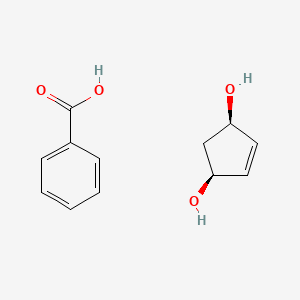
benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol
Description
Benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol is a compound that combines the properties of benzoic acid and a cyclopentene diol Benzoic acid is a simple aromatic carboxylic acid, while (1S,3R)-cyclopent-4-ene-1,3-diol is a cyclopentene derivative with hydroxyl groups at the 1 and 3 positions
Properties
CAS No. |
61305-24-6 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C7H6O2.C5H8O2/c8-7(9)6-4-2-1-3-5-6;6-4-1-2-5(7)3-4/h1-5H,(H,8,9);1-2,4-7H,3H2/t;4-,5+ |
InChI Key |
NQRVUYSJWVMYDT-OVVSMXPMSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@H]1O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1C(C=CC1O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further functionalized to introduce the hydroxyl groups and the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by selective oxidation and functional group transformations. The reaction conditions typically include controlled temperatures, catalysts, and solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of cyclopentane-1,3-dione or benzoic acid derivatives.
Reduction: Formation of cyclopentane-1,3-diol.
Substitution: Formation of brominated or nitrated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Cyclopentane-1,3-diol: A cyclopentane derivative with hydroxyl groups at the 1 and 3 positions.
Uniqueness
Benzoic acid;(1S,3R)-cyclopent-4-ene-1,3-diol is unique due to its combination of aromatic and cyclopentene structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


